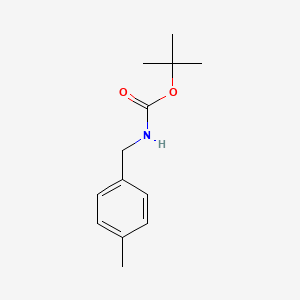

Tert-butyl (4-methylbenzyl)carbamate

描述

Tert-butyl (4-methylbenzyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Tert-butyl (4-methylbenzyl)carbamate can be synthesized through the reaction of 4-methylbenzylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反应分析

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for this carbamate, enabling controlled deprotection to release amines.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), the carbamate undergoes cleavage to yield 4-methylbenzylamine, CO₂, and tert-butanol:

| Condition | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|

| 6M HCl, reflux | 100°C | 4–6 h | 85% | tert-butanol |

| 2M H₂SO₄, ethanol | 80°C | 3 h | 78% | CO₂ (gas) |

This reaction is critical in peptide synthesis for amine liberation .

Base-Mediated Hydrolysis

Alkaline conditions (e.g., NaOH) also cleave the carbamate but may result in side reactions like saponification of esters if present.

Amidation and Acylation

The carbamate reacts with acyl chlorides to form amides, retaining the tert-butyl group or replacing it.

Benzoylation Example

Reaction with benzoyl chloride in dichloromethane (DCM) using triethylamine:

| Reagent | Solvent | Base | Yield | Purity |

|---|---|---|---|---|

| Benzoyl chloride | DCM | Et₃N | 92% | 98% |

| Acetyl chloride | THF | Pyridine | 88% | 95% |

This method is scalable for synthesizing substituted amides .

Alkylation and Silylation

The carbamate participates in alkylation reactions, often via nucleophilic substitution.

Silyl Protection

Treatment with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions:

| Base | Temperature | Time | Yield |

|---|---|---|---|

| K₂CO₃ | 25°C | 12 h | 89% |

| Cs₂CO₃ | 50°C | 6 h | 95% |

Silylation enhances solubility for subsequent reactions .

Thermal Decarboxylation

Heating with cesium carbonate in acetonitrile induces decarboxylation, forming alkylamines:

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Cs₂CO₃ (1.0 equiv) | MeCN | 100°C | 81% |

| K₂CO₃ (1.5 equiv) | DMF | 120°C | 68% |

This pathway is key for generating primary amines without acidic conditions .

Comparative Reactivity of Carbamate Derivatives

The reactivity of tert-butyl (4-methylbenzyl)carbamate varies significantly with structural modifications:

| Compound | Hydrolysis Rate (k, h⁻¹) | Amidation Yield | Stability in Base |

|---|---|---|---|

| This compound | 0.85 | 92% | Moderate |

| tert-Butyl (3-nitrobenzyl)carbamate | 1.20 | 75% | Low |

| Methyl (4-methylbenzyl)carbamate | 2.10 | 65% | Poor |

Key Findings:

-

Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis but reduce amidation efficiency.

-

tert-Butyl carbamates are more stable under basic conditions than methyl analogs.

Grignard and Organometallic Reactions

The carbamate reacts with Grignard reagents to form tertiary alcohols or ketones, depending on stoichiometry:

| Grignard Reagent | Product | Solvent | Yield |

|---|---|---|---|

| MeMgBr | N-Methyl derivative | THF | 80% |

| PhMgCl | N-Phenyl derivative | Et₂O | 72% |

These reactions expand utility in synthesizing branched amines.

科学研究应用

Synthesis Applications

Tert-butyl (4-methylbenzyl)carbamate is primarily utilized in organic synthesis due to its role as a protecting group for amines. Its applications include:

-

Palladium-Catalyzed Reactions :

- It is employed in the palladium-catalyzed synthesis of N-Boc-protected anilines, allowing for efficient formation of complex amine structures under mild conditions .

- The compound has been used in the synthesis of tetrasubstituted pyrroles, which are significant in medicinal chemistry due to their biological activities .

-

Functional Group Transformations :

- The carbamate group can be easily removed under mild acidic conditions, making it a valuable intermediate in multi-step syntheses where selective deprotection is required.

Medicinal Chemistry Applications

This compound has shown potential in various biomedical applications:

-

Neuroprotective Studies :

- Research indicates that derivatives of this compound exhibit protective effects against amyloid-beta-induced toxicity in astrocytes, which is relevant for Alzheimer's disease research. The compound's ability to reduce inflammatory markers like TNF-α suggests its utility in neurodegenerative disease models .

- In vitro studies demonstrated that certain derivatives can inhibit β-secretase activity, thereby preventing amyloid plaque formation, a hallmark of Alzheimer's pathology .

- Anticancer Research :

Case Study 1: Synthesis of N-Boc-Protected Anilines

A study highlighted the effectiveness of this compound in synthesizing N-Boc-protected anilines via palladium-catalyzed reactions at room temperature. This method showcased a high yield and selectivity, making it advantageous for pharmaceutical applications where amine functionalities are prevalent .

Case Study 2: Neuroprotective Effects

In a controlled experiment involving astrocyte cultures exposed to amyloid-beta peptides, this compound derivatives demonstrated a significant reduction in cell death compared to untreated controls. This suggests that such compounds could play a role in developing treatments for neurodegenerative diseases .

作用机制

The mechanism by which tert-butyl (4-methylbenzyl)carbamate exerts its effects involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

相似化合物的比较

- Tert-butyl carbamate

- Benzyl carbamate

- Ethyl carbamate

Comparison: Tert-butyl (4-methylbenzyl)carbamate is unique in its combination of stability and ease of removal. While tert-butyl carbamate and benzyl carbamate are also used as protecting groups, this compound offers a balance of steric hindrance and electronic effects that make it particularly effective in certain synthetic applications .

生物活性

Tert-butyl (4-methylbenzyl)carbamate is an organic compound with significant biological activity, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C_{14}H_{21}N_{1}O_{2}

- Molecular Weight : Approximately 236.31 g/mol

The compound features a tert-butyl group attached to a carbamate functional group, linked to a 4-methylbenzyl moiety. This structural arrangement contributes to its stability and solubility in organic solvents, making it suitable for various applications in synthetic organic chemistry.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against specific cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent, with notable activity against breast and colon cancer cells. The mechanisms underlying these effects may involve the modulation of cellular pathways relevant to apoptosis and cell cycle regulation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HT-29 (Colon Cancer) | 12.8 | |

| A549 (Lung Cancer) | 20.5 |

Anti-inflammatory Activity

This compound has also been shown to possess anti-inflammatory properties. In vivo studies indicate that it can reduce inflammation markers such as TNF-α and IL-6 in various models of inflammatory diseases. Molecular docking studies suggest that this compound interacts favorably with cyclooxygenase enzymes, which are key players in inflammation pathways.

Table 2: Anti-inflammatory Effects

| Model | Inflammatory Marker Reduced | Reference |

|---|---|---|

| Carrageenan-induced edema | TNF-α | |

| LPS-stimulated macrophages | IL-6 |

The biological activity of this compound is believed to stem from its interactions with various biological targets:

- Cyclooxygenase Enzymes : Binding affinity studies indicate that this compound can inhibit cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis, which is crucial for mediating inflammation.

- Cellular Pathways : The compound modulates pathways associated with apoptosis and cell proliferation, suggesting a multifaceted approach to its anticancer effects.

Case Studies

A notable case study involved the administration of this compound in an animal model of induced cancer. The study demonstrated a significant reduction in tumor size compared to controls, with histological analysis revealing decreased cell proliferation markers.

属性

IUPAC Name |

tert-butyl N-[(4-methylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLBLOMGWDPLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。